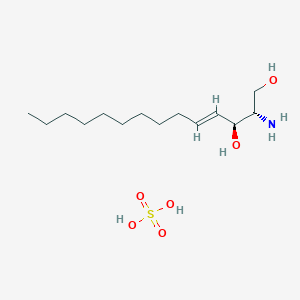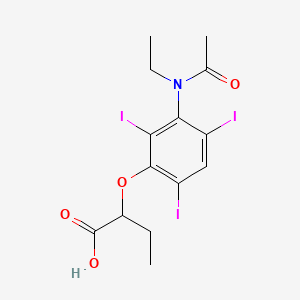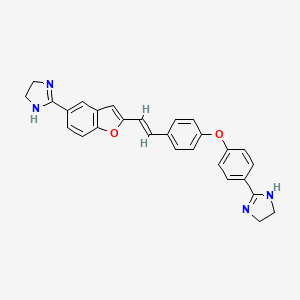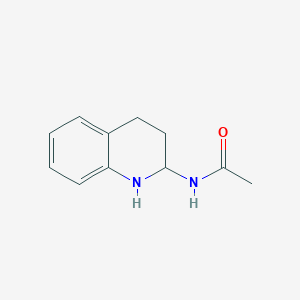
N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3,4-Tetrahydroquinolin-2-yl)acetamide is a chemical compound with the molecular formula C11H14N2O It is a derivative of tetrahydroquinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide typically involves the reaction of tetrahydroquinoline with acetic anhydride in the presence of a suitable catalyst, such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors, depending on the desired production volume. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can produce tetrahydroquinoline derivatives.
Substitution: Substitution reactions can result in the formation of various substituted tetrahydroquinolines.
科学的研究の応用
N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide has found applications in several scientific fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide is structurally similar to other tetrahydroquinoline derivatives, such as N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide and N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide. its unique substitution pattern and molecular structure confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.
類似化合物との比較
N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide
N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide
N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide |
InChI |
InChI=1S/C11H14N2O/c1-8(14)12-11-7-6-9-4-2-3-5-10(9)13-11/h2-5,11,13H,6-7H2,1H3,(H,12,14) |
InChIキー |
AQQSCRIKHUKVKW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CCC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


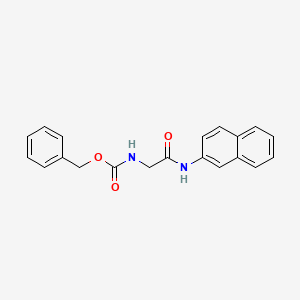

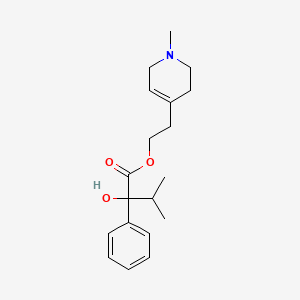
![2-Methyl-4-oxo-7-(propan-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15348437.png)

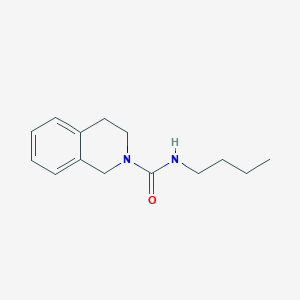
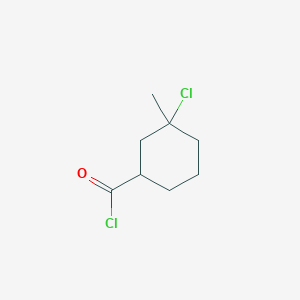

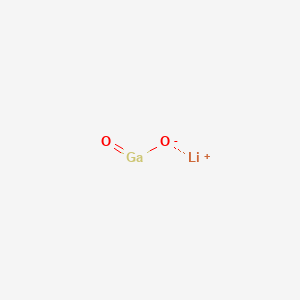
![Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-](/img/structure/B15348471.png)

